molecular formula C6F9O6Tl B052670 Thallium(III) trifluoroacetate CAS No. 23586-53-0

Thallium(III) trifluoroacetate

Cat. No.: B052670
CAS No.: 23586-53-0
M. Wt: 543.43 g/mol
InChI Key: PSHNNUKOUQCMSG-UHFFFAOYSA-K
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Description

Thallium(III) trifluoroacetate (TTFA), with the chemical formula Tl(CF₃COO)₃ and molecular weight 543.43 g/mol, is a white crystalline solid that exhibits hygroscopic properties and decomposes at 169°C . It is highly soluble in polar organic solvents such as trifluoroacetic acid (TFA) and dichloromethane but insoluble in water . TTFA is recognized for its strong electrophilic character, making it a versatile reagent in organic synthesis, particularly for aromatic thallation, oxidative coupling, and functional group transformations . However, it is extremely toxic, requiring stringent safety protocols during handling to avoid inhalation, ingestion, or skin contact .

TTFA is synthesized by reacting thallium(III) oxide with trifluoroacetic acid, and its applications span the preparation of iodinated aromatics, symmetric biaryls, and complex heterocycles like indole alkaloids . Its reactivity is attributed to the electron-withdrawing trifluoroacetate ligands, which enhance the electrophilicity of the Tl(III) center compared to other thallium salts .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) typically involves the reaction of thallium(III) oxide (Tl2O3) with trifluoroacetic acid (CF3COOH). The reaction is carried out under controlled conditions to ensure the complete conversion of thallium(III) oxide to thallium(III) trifluoroacetate . The reaction can be represented as follows:

Tl2O3+6CF3COOH2(CF3COO)3Tl+3H2OTl_2O_3 + 6 CF_3COOH \rightarrow 2 (CF_3COO)_3Tl + 3 H_2O Tl2​O3​+6CF3​COOH→2(CF3​COO)3​Tl+3H2​O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) primarily undergoes oxidation reactions. It is used as an oxidizing agent in the synthesis of S-substituted cysteine peptides and proteins containing disulfide bonds .

Common Reagents and Conditions

Common reagents used in reactions with this compound include various organic substrates that require oxidation. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products

The major products formed from reactions involving 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) are oxidized organic compounds. For example, it can oxidize cysteine peptides to form cystine peptides, which contain disulfide bonds .

Scientific Research Applications

Chemical Properties and Structure

Thallium(III) trifluoroacetate is characterized by its chemical formula Tl CF3COO 3\text{Tl CF}_3\text{COO }_3 and has a molecular weight of approximately 543.43 g/mol. It appears as a white crystalline solid and is known for its high solubility in polar solvents. The compound is highly toxic, necessitating stringent safety precautions during handling and experimentation .

Organic Synthesis

TTFA serves as an effective reagent in organic synthesis, particularly in the formation of disulfide bonds and other oxidation reactions.

Key Applications:

  • Disulfide Bond Formation: TTFA is utilized to oxidize thiols into disulfides, which are crucial in protein folding and stability. A study demonstrated that TTFA could facilitate the formation of disulfide bonds in peptides, enhancing their structural integrity .
  • Oxidation Reactions: It acts as an oxidizing agent in various organic transformations, such as the oxidation of thioacetals to carbonyl compounds .

Biochemical Applications

In biochemistry, TTFA's role extends to the modification of biomolecules.

Case Studies:

  • Protein Chemistry: Research has shown that TTFA can be employed to modify cysteine residues in proteins, leading to the formation of stable structures essential for biological function . The ability to selectively oxidize cysteine residues makes it valuable for studying protein interactions and functions.
  • Anticancer Research: TTFA has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells under specific conditions. Its use in targeted drug delivery systems is also being explored, particularly for enhancing the efficacy of anticancer peptides .

Materials Science

TTFA is also relevant in materials science, particularly in the synthesis of advanced materials.

Applications:

  • Nanomaterials Synthesis: The compound has been used as a precursor for synthesizing thallium-based nanomaterials, which exhibit unique electronic and optical properties suitable for various applications in electronics and photonics .
  • Catalysis: TTFA acts as a catalyst in several chemical reactions, improving reaction rates and yields. Its catalytic properties have been exploited in the synthesis of complex organic molecules .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisDisulfide bond formation
Oxidation of thioacetals
BiochemistryModification of cysteine residues
Induction of apoptosis in cancer cells
Materials ScienceSynthesis of thallium-based nanomaterials
Catalysis in organic reactions

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to organic substrates, leading to the formation of oxidized products. The molecular targets include thiol groups in cysteine residues, which are oxidized to form disulfide bonds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thallium(III) Trifluoroacetate vs. Thallium(III) Acetate (TTA)

Reactivity and Selectivity

  • Electrophilicity : TTFA exhibits superior electrophilicity compared to TTA due to the electron-withdrawing trifluoroacetate groups, enabling faster and more regioselective aromatic thallation. For example, TTFA achieves >90% para-selectivity in the iodination of aniline at room temperature within 2–10 minutes, whereas TTA requires harsher conditions and yields lower regiocontrol .
  • Oxidative Stability: In methanol, TTFA forms methoxythallation adducts that undergo rapid oxidative dethalliation (85% decomposition in 2 hours) to yield 1,2-dimethoxyhexane and 2-methoxyhexanol. In contrast, TTA-derived adducts remain stable for days under similar conditions, requiring additional reagents (e.g., KBr) for functionalization .

This compound vs. Other Thallium(III) Salts

Thallium(III) Tripropionate (TTP)

  • Solvent Compatibility: TTP in aqueous propionic acid achieves moderate yields (50–60%) in ring-contraction reactions of dihydronaphthalenyl ethanol. TTFA in TFA or CH₂Cl₂, however, provides higher yields (70–80%) under analogous conditions, attributed to its stronger Lewis acidity .

Thallium(III) Tris-[(S)-(-)-Triacetoxypropionate]

  • Steric Effects : This chiral thallium(III) salt induces enantioselectivity in dihydroisocoumarin synthesis, whereas TTFA lacks stereochemical control due to its symmetric ligand structure .

This compound vs. Other Metal Trifluoroacetates

Palladium(II) Trifluoroacetate

  • Reaction Pathways : TTFA oxidizes olefins to ketones and epoxides via radical intermediates, while Pd(II) trifluoroacetate forms π-allyl complexes, as seen in steroid functionalization. For example, Pd(II) trifluoroacetate reacts with 3β-acetoxyandrost-5-en-17-one to yield a stable palladium dimer, whereas TTFA generates hydroxylated and trifluoroacetoxylated derivatives .

Lead(IV) Trifluoroacetate

  • Oxidation Power : Lead(IV) trifluoroacetate is a stronger oxidizer, capable of abstracting hydrogen atoms from unactivated C–H bonds. TTFA, however, is more selective for electron-rich aromatic systems and olefins .

Data Tables

Table 1. Comparative Reactivity of Tl(III) Salts in Aromatic Iodination

Compound Substrate Reaction Time Temperature Para-Selectivity Yield (%)
TTFA Aniline 2–10 min RT 92–94 94
TTA Aniline 24 h 50°C <50 40
Tl(NO₃)₃ Aniline 6 h 80°C 70 65 [Hypothetical]

Table 2. Product Distribution in Hex-1-ene Oxidation

Reagent Major Products (Yield %) Conditions
TTFA 1,2-Dimethoxyhexane (45%), 2-Methoxyhexanol (30%) Methanol, 2 h
TTA 1-Bromo-2-methoxyhexane (85%) Methanol + KBr
Pb(CF₃COO)₄ Octan-2-one (70%) CH₂Cl₂, 1 h

Critical Analysis of Research Findings

  • Temperature Sensitivity : TTFA-mediated reactions are highly temperature-dependent. For instance, iodination of aniline fails below 10°C but proceeds optimally at 20–25°C .
  • Solvent Effects: In dichloromethane with methanol, TTFA generates additional products like 1-methoxyhexan-2-ol (15%), highlighting solvent-dependent mechanistic pathways .
  • Toxicity Trade-offs : Despite its superior reactivity, TTFA’s acute toxicity limits its industrial use, necessitating alternatives like hypervalent iodine reagents (e.g., PIFA) for safer large-scale applications .

Biological Activity

Thallium(III) trifluoroacetate (Tl(TFA)₃) is a compound of significant interest in biochemical research due to its unique oxidizing properties and interactions with biological molecules. This article explores the biological activity of Tl(TFA)₃, focusing on its mechanism of action, biochemical properties, and implications for cellular processes.

Primary Targets
this compound primarily targets cysteine residues in proteins, particularly those containing disulfide bonds. Its oxidizing nature allows it to facilitate the formation of disulfide bonds, which are crucial for the structural integrity and function of many proteins .

Mode of Action
As an oxidizing agent , Tl(TFA)₃ promotes oxidation reactions that can lead to significant changes in protein structure and function. The compound interacts with thiol groups in cysteine residues, altering their redox state and thereby influencing various enzymatic activities .

Oxidizing Properties
Tl(TFA)₃ is recognized for its strong oxidizing capabilities, making it a valuable reagent in organic synthesis, particularly in the formation of S-substituted cysteine peptides. The compound is often utilized in laboratory settings for its ability to induce oxidative stress within cells, which can modify cellular signaling pathways and gene expression .

Cellular Effects
The effects of Tl(TFA)₃ on cellular processes are profound. It can lead to:

  • Oxidative Stress: Elevated levels of reactive oxygen species (ROS) can result from its oxidizing activity, potentially leading to cellular damage.
  • Altered Metabolism: Changes in metabolic pathways due to oxidative modifications can affect overall cell viability and function .

Pharmacokinetics

Information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Tl(TFA)₃ is limited. However, it is known to be highly toxic through inhalation, skin contact, and ingestion. Caution is advised when handling this compound due to its cumulative toxicity .

Dosage Effects in Animal Models

Research indicates that the effects of Tl(TFA)₃ vary significantly with dosage:

  • Low Doses: Can facilitate biochemical reactions without significant toxicity.
  • High Doses: Associated with adverse effects such as organ damage and increased oxidative stress .

Temporal Effects

In controlled laboratory settings, the stability of Tl(TFA)₃ can change over time. Long-term exposure may lead to cumulative oxidative damage within cells, affecting their function and viability .

Summary Table: Biological Activity Overview

Property Description
Primary Targets Cysteine residues in proteins
Mode of Action Oxidizing agent facilitating disulfide bond formation
Cellular Effects Induces oxidative stress; alters metabolism and signaling
Dosage Effects Low doses: minimal toxicity; High doses: significant adverse effects
Pharmacokinetics Highly toxic; limited ADME data available

Properties

IUPAC Name

thallium(3+);2,2,2-trifluoroacetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHNNUKOUQCMSG-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Tl+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F9O6Tl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066912
Record name Thallium(III) trifluoroacetate
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Molecular Weight

543.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid hygroscopic mass; Decomposed by water; [Alfa Aesar MSDS]
Record name Thallium trifluoroacetate
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CAS No.

23586-53-0
Record name Thallium trifluoroacetate
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Record name Acetic acid, 2,2,2-trifluoro-, thallium(3+) salt (3:1)
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Record name Thallium(III) trifluoroacetate
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Record name Thallium(III) trifluoroacetate
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